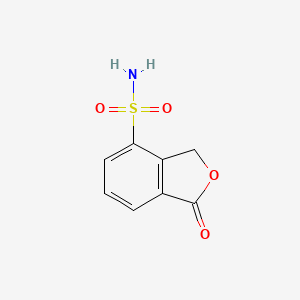
1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide is an organic compound belonging to the benzofuran family Benzofurans are notable for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide typically involves the reaction of 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and various substituted benzofuran derivatives .
Scientific Research Applications
1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The exact mechanism of action of 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, depending on the target enzyme .
Comparison with Similar Compounds
- 1-Oxo-1,3-dihydro-2-benzofuran-4-carbonitrile
- 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride
- 1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate
Comparison: 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological propertiesThe presence of the sulfonamide group makes it particularly interesting for medicinal chemistry research .
Properties
CAS No. |
89819-28-3 |
|---|---|
Molecular Formula |
C8H7NO4S |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
1-oxo-3H-2-benzofuran-4-sulfonamide |
InChI |
InChI=1S/C8H7NO4S/c9-14(11,12)7-3-1-2-5-6(7)4-13-8(5)10/h1-3H,4H2,(H2,9,11,12) |
InChI Key |
KHSNQEZDAADQTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2S(=O)(=O)N)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butylN-[5-(propan-2-yl)thiophen-2-yl]carbamate](/img/structure/B13625964.png)
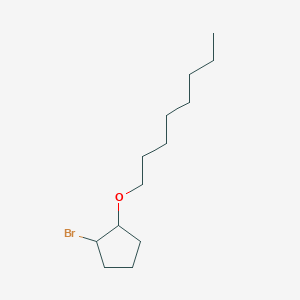
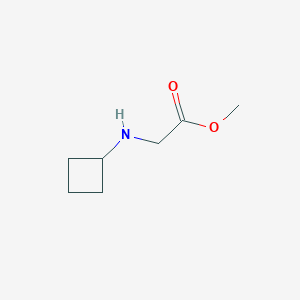
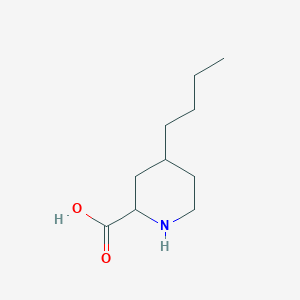
![lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13625989.png)
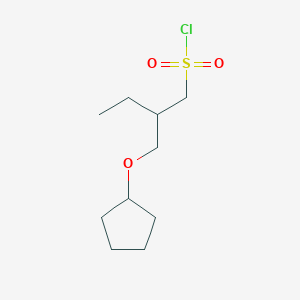
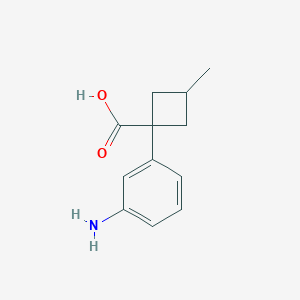
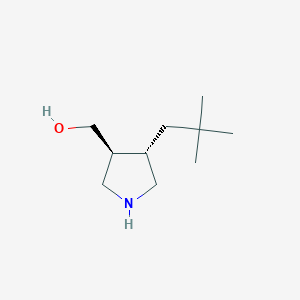
![Tert-butyl 3-[2-(aminomethyl)pyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13626008.png)
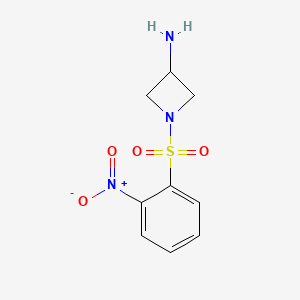
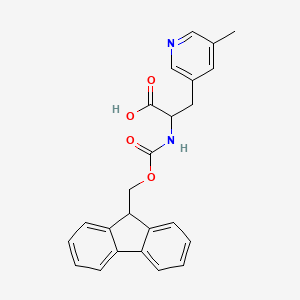
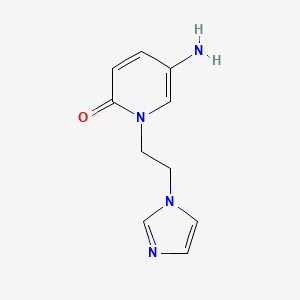
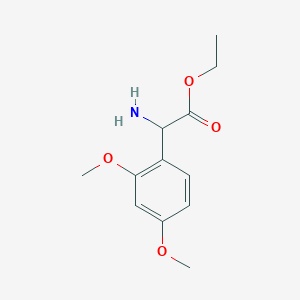
![N-ethylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13626029.png)
